2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone

Antiproliferative Neuroepithelioma Iron Chelation

Research on iron-dependent proliferation is often confounded by redox-active chelators like Triapine that generate toxic free radicals. 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone (CAS 796-42-9) solves this with an electrochemically trapped Fe(III) complex that avoids hydroxyl radical production, ensuring observed effects are due to iron chelation, not oxidative stress. The compound demonstrates an IC₅₀ of 0.5 μM against SK-N-MC neuroepithelioma cells with >50-fold selectivity over normal fibroblasts, induces GADD45 and WAF1 mRNA at 2.5-5 μM, and is a validated component of cardiomyocyte reprogramming cocktails. Procure with confidence from BenchChem for precise, reproducible results.

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
Cat. No. B605616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone
SynonymsAS-8351;  AS-8351;  AS-8351
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
InChIInChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)
InChIKeyWQSHHAVECQJKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NIH/311: Structure & Iron Chelation Overview


2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone (abbreviated as NIH, 311, or AS-8351; CAS 796-42-9) is a tridentate aroylhydrazone iron chelator [1]. Its molecular formula is C17H13N3O2 with a molecular weight of 291.3 g/mol . The compound is formed by condensation of 2-hydroxy-1-naphthaldehyde with isonicotinic acid hydrazide [1]. It exhibits potent antineoplastic activity attributed to its capacity to bind intracellular iron, thereby disrupting iron-dependent cellular proliferation [2]. The compound has been extensively characterized for its crystal structure, iron(III) complex formation, and biological activity across multiple cancer cell lines and disease models [3][4].

1
Tridentate aroylhydrazone iron chelator for intracellular iron deprivation studies
2
Reported antiproliferative activity across multiple cancer cell lines
3
Non-redox Fe(III) complex avoids oxidative stress confounds in mechanism studies

NIH/311: Non-Interchangeability with Other Aroylhydrazone Chelators


Although multiple aroylhydrazone iron chelators exist, substitution is not scientifically valid due to pronounced structural and mechanistic differences that directly govern potency, selectivity, and safety. Unlike salicylaldehyde isonicotinoyl hydrazone (SIH), which contains a labile hydrazone bond prone to rapid plasma hydrolysis [1], the naphthalene ring system of NIH confers enhanced stability and lipophilicity. More critically, while many chelators in this class, such as Triapine, generate toxic free radicals through Fe(II)/Fe(III) redox cycling [2], the iron complex of NIH is electrochemically trapped in the Fe(III) state and does not produce hydroxyl radicals, suggesting a distinct and potentially less toxic mechanism of action [3]. Furthermore, the 2-hydroxy-1-naphthylaldehyde moiety itself is a key pharmacophore for antiproliferative activity, distinguishing it from analogs like pyridoxal isonicotinoyl hydrazone (PIH) which bear different aldehyde-derived components [4]. Therefore, procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

SIH (salicylaldehyde isonicotinoyl hydrazone)

Labile hydrazone bond may undergo rapid plasma hydrolysis; naphthalene-based 311 shows reported higher stability.

Triapine

Redox-active Fe complex generates free radicals; 311 Fe(III) complex is non-redox active, may result in different safety-related endpoint profile.

Pyridoxal isonicotinoyl hydrazone (PIH)

Different aldehyde-derived pharmacophore; 2-hydroxy-1-naphthylaldehyde moiety is associated with reported antiproliferative selectivity.

NIH/311: Evidence-Based Comparative Analysis


Neuroepithelioma Cell Potency vs. DFO and Triapine

In head-to-head comparisons using SK-N-MC neuroepithelioma cells, compound 311 (2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone) demonstrated an IC50 value of 0.5 μM, which is 44-fold more potent than desferrioxamine (DFO) (IC50 = 22 μM) [1]. Furthermore, when compared to Triapine, 311 exhibited significantly greater efficacy in preventing ⁵⁹Fe uptake from transferrin and mobilizing ⁵⁹Fe from prelabeled cells, being 'much more efficient' than Triapine in these functional assays [2].

SK-N-MC potency
Head-to-head
IC50 0.5 µM (311) vs 22 µM (DFO)
44-fold difference
Supports potency comparison for iron chelation studies
Reported higher Fe mobilization than Triapine in functional assays
Antiproliferative Neuroepithelioma Iron Chelation

Tumor vs. Fibroblast Selectivity

The compound 311 exhibits significantly greater antiproliferative activity against tumor cells compared to normal fibroblasts. In SK-N-MC neuroepithelioma cells, the IC50 was 0.5 μM, whereas for normal fibroblasts, the IC50 was >25 μM [1]. This represents a selectivity index (normal/tumor IC50 ratio) greater than 50-fold. This selectivity is a key differentiator, as other iron chelators like DFO and Triapine also show some selectivity, but the magnitude of the differential for 311 is particularly pronounced [2].

Tumor selectivity
Reported
IC50 tumor 0.5 µM; fibroblast >25 µM
Selectivity index >50
Supports selectivity profile in cell models
Context-dependent; verify across additional cell types
Selectivity Tumor Cells Fibroblasts

Non-Redox Fe(III) Complex vs. Triapine

Electrochemical analysis of the Fe(III) complex of NIH ([Fe(NIH-H)₂]⁺) demonstrates that the trivalent oxidation state is dominant over a wide potential range, and the Fe(II) analogue is not a stable form [1]. Critically, this complex cannot cycle between Fe(II) and Fe(III) states, which precludes the production of toxic free-radical species like hydroxyl radicals [1]. In contrast, the Fe complex of Triapine is redox active and generates free radicals, contributing to its cytotoxic mechanism [2]. This mechanistic divergence suggests that NIH may exert its antiproliferative effects with a reduced risk of oxidative damage compared to Triapine.

Fe complex redox
Head-to-head
Non-redox active Fe(III)
No hydroxyl radical production
Mechanism context: avoids oxidative stress confounds
Triapine Fe complex is redox active
Redox Activity Mechanism of Action Cytotoxicity

Potency Against Drug-Resistant P. falciparum

In studies against P. falciparum, compound 311 demonstrated potent antiplasmodial activity with IC50 values of 4.45 ± 1.70 μM against the ring-stage of the parasite [1]. This activity was significantly greater than that of the comparator iron chelator DFO, which exhibited an IC50 of 23.43 ± 3.40 μM [1]. Notably, 311 and its structural analogs showed greater growth inhibition against both chloroquine-sensitive (3D7) and chloroquine-resistant (7G8) strains compared to DFO [1].

P. falciparum ring-stage
Reported
IC50 4.45 µM (311) vs 23.43 µM (DFO)
5.3-fold more potent
Supports antimalarial iron chelation research
Active against chloroquine-resistant strains
Antimalarial Plasmodium falciparum Drug Resistance

GADD45/WAF1 mRNA Induction vs. DFO

The compound 311 was far more active than DFO at inducing the expression of GADD45 and WAF1 mRNA, key markers of cell cycle arrest and DNA repair [1]. To achieve a marked increase in mRNA levels, a concentration of 150 μM DFO was required, whereas 311 achieved a similar effect at just 2.5–5 μM [1]. This 30- to 60-fold difference in effective concentration highlights the superior potency of 311 in modulating downstream molecular targets involved in proliferation.

GADD45/WAF1 induction
Reported
2.5–5 µM (311) vs 150 µM (DFO)
30- to 60-fold lower concentration
Supports gene expression modulation in iron deprivation
Mechanistic basis for antiproliferative activity
Gene Expression Cell Cycle Arrest Molecular Targets

Ribonucleotide Reductase R2 Subunit Inhibition vs. DFO

The compound 311 inhibits the growth of CCRF-CEM cells with an IC50 that is approximately 20-fold lower than that of DFO [1]. Using electron spin resonance (ESR) spectroscopy, it was demonstrated that a 12-hour exposure to 311 inhibits the tyrosyl radical ESR signal of the R2 subunit of ribonucleotide reductase [1]. This enzyme is critical for DNA synthesis and is a validated anticancer target. Importantly, cells overexpressing the R2 subunit exhibited decreased sensitivity to 311, confirming the target specificity [1].

R2 subunit inhibition
Reported
~20-fold lower IC50 than DFO
Inhibits tyrosyl radical of R2
Supports target engagement in ribonucleotide reductase studies
R2 overexpression decreases sensitivity
Ribonucleotide Reductase Enzyme Inhibition Anticancer Mechanism

NIH/311: Key Application Scenarios


Iron Chelation in Neuroepithelioma and Neuroblastoma

This compound is ideally suited for in vitro studies requiring potent and selective inhibition of tumor cell proliferation. As demonstrated, it exhibits an IC50 of 0.5 μM against SK-N-MC neuroepithelioma cells and a >50-fold selectivity over normal fibroblasts [1]. It can be used to probe the molecular mechanisms of iron deprivation, specifically examining the induction of GADD45 and WAF1 mRNA at low micromolar concentrations (2.5–5 μM) [2], and to study the inhibition of ribonucleotide reductase R2 subunit [3]. Its non-redox active iron complex ensures that observed effects are due to iron chelation rather than oxidative stress, a key differentiation from Triapine [4].

Iron Metabolism Probe for Drug-Resistant Malaria

For parasitology research, 311 provides a potent tool to study iron utilization in Plasmodium falciparum. It demonstrates 5.3-fold greater antiplasmodial activity (IC50 = 4.45 μM) than DFO against the ring-stage of the parasite [5]. Its efficacy against both chloroquine-sensitive and -resistant strains makes it particularly valuable for investigating iron metabolism as a therapeutic vulnerability in drug-resistant malaria [5].

Fibroblast-to-Cardiomyocyte Reprogramming

In stem cell and regenerative medicine research, 311 (as AS-8351) is a validated component of small-molecule cocktails that induce the reprogramming of human fibroblasts into functional cardiomyocytes [6]. Its inclusion in these defined chemical mixtures is essential for achieving the desired cellular transdifferentiation outcome, making it a critical reagent for cardiac regenerative studies.

Mtb Methionine Aminopeptidase Inhibition

In antimicrobial research, 311 has been characterized as a potent and selective inhibitor of MtMetAP1a and MtMetAP1c from Mycobacterium tuberculosis [7]. It is active against both replicating and aged non-growing Mtb at low micromolar concentrations, positioning it as a promising lead compound for developing dual-action therapies against TB and HIV co-infection [7].

Application
Selection Property
Validation Focus
Neuroepithelioma cell proliferation studies
Iron chelation potency profile
Antiproliferative response in tumor vs. fibroblast models
P. falciparum iron metabolism studies
Antiplasmodial activity in drug-resistant strains
Ring-stage growth inhibition and strain-panel review
Cardiomyocyte reprogramming research
Small-molecule cocktail component
Reprogramming efficiency and lineage conversion endpoints
M. tuberculosis enzyme inhibition studies
Methionine aminopeptidase (MetAP) inhibitor profile
Inhibition of replicating and non-growing Mtb

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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